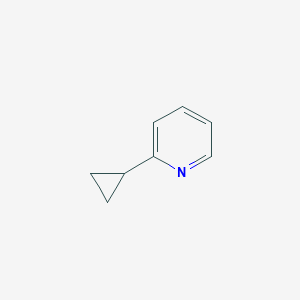

2-环丙基吡啶

描述

Molecular Structure Analysis

The molecular structure of 2-Cyclopropylpyridine is represented by the InChI Code: 1S/C8H9N/c1-2-6-9-8(3-1)7-4-5-7/h1-3,6-7H,4-5H2 . This indicates that the molecule consists of a pyridine ring with a cyclopropyl group attached to it.Chemical Reactions Analysis

2-Cyclopropylpyridine can participate in a variety of chemical reactions. For example, the pyridine ring in 2-cyclopropylpyridine can undergo nucleophilic substitution reactions at the C2 or C4 positions when reacted with appropriate nucleophiles . Reduction reactions can reduce the pyridine ring or other functional groups present in 2-cyclopropylpyridine using reducing agents .Physical And Chemical Properties Analysis

2-Cyclopropylpyridine is a liquid at room temperature . and is typically stored at temperatures between 2-8°C .科学研究应用

分子结构和构象

- 2-环丙基吡啶一直是其分子结构和构象研究的主题。使用气相电子衍射和从头算量子化学计算的研究表明,2-环丙基吡啶主要以双截形式存在,环丙基朝向氮原子。这种结构排列影响分子的稳定性和能量(Trætteberg 等人,2005)。

溴代环丙基吡啶的合成

- 使用 2-氨基-5-环丙基吡啶作为前体,通过桑德迈尔反应合成了溴代环丙基吡啶。这些溴代和氯代环丙基吡啶在各种化学合成中用作有用的构建模块(Striela 等人,2017)。

光谱和氧化还原性质

- 已经研究了具有双齿亚氨基吡啶配体的铜(I)配合物,包括环丙基吡啶-2-基亚甲基胺,以了解其光谱和氧化还原性质。这些研究提供了对这些配合物在各种化学反应中的行为和潜在应用的见解(Massa 等人,2009)。

磷钼酸促进反应

- 已经进行了使用磷钼酸从 2-环丙基嘧啶-4-甲醛合成 α-氨基膦酸酯的研究。这证明了 2-环丙基吡啶衍生物在促进某些化合物的有效合成方法中的作用(P. S. Reddy 等人,2014)。

电致发光特性

- 已经对使用源自 2-环丙基吡啶的配体的单环金属化铂(II)配合物的电致发光特性进行了研究。这些发现对开发用于光电应用的新材料具有潜在意义(Ionkin 等人,2005)。

不对称环丙烷化

- 使用包含环丙基吡啶衍生物的非对映异构 2,2'-联吡啶的铜配合物对苯乙烯进行不对称环丙烷化的研究显示出有希望的结果。该过程对于合成各种有机化合物具有重要意义(Wong 等人,2000)。

化学合成和生物学评价

- 已经对 2-环丙基吡啶衍生物的化学合成和生物学评价进行了多项研究。这些研究探索了它们作为受体竞争拮抗剂的用途及其在制药应用中的潜力(Dappen 等人,2010)。

安全和危害

The safety information for 2-Cyclopropylpyridine includes the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

作用机制

Mode of Action

Pyridine derivatives, such as dihydropyridines, are known to bind to and block voltage-gated l-type calcium channels found on smooth muscle cells of arterial blood vessels . This interaction leads to a decrease in blood vessel contraction, leading to vasodilation . It’s possible that 2-Cyclopropylpyridine may have a similar mode of action, but this requires further investigation.

Biochemical Pathways

The compound’s potential interaction with calcium channels could affect various cellular processes, including muscle contraction, neurotransmitter release, and gene expression

Result of Action

Given the potential interaction with calcium channels, it’s possible that the compound could affect cellular processes such as muscle contraction and neurotransmitter release . .

属性

IUPAC Name |

2-cyclopropylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-6-9-8(3-1)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHYUUVUQGJUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514682 | |

| Record name | 2-Cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20797-87-9 | |

| Record name | 2-Cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2-cyclopropylpyridine?

A: 2-Cyclopropylpyridine is an organic compound with a molecular formula of C8H9N []. The structure consists of a pyridine ring directly bonded to a cyclopropane ring at the second position. Further details on its molecular conformation can be found in research focusing on intramolecular forces within the molecule [].

Q2: Has 2-cyclopropylpyridine been used in any notable catalytic reactions?

A: Yes, recent research highlights the use of 2-cyclopropylpyridine in C–H borylation reactions []. Specifically, it acts as a directing group in the iridium-catalyzed borylation of cyclopropanes and cyclobutanes using bis(pinacolato)diboron []. The silica-SMAP–iridium catalyst system, in conjunction with 2-cyclopropylpyridine, showed superior activity compared to other ligand–iridium systems for this reaction [].

Q3: Is there any spectroscopic data available for 2-cyclopropylpyridine?

A: While the provided abstracts lack specific spectroscopic details, a publication exists focusing solely on the synthesis and spectrum of 2-cyclopropylpyridine []. This suggests the availability of comprehensive spectroscopic data, likely including NMR, IR, and potentially mass spectrometry data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Methylphenyl)pyrido[2,3-d]pyridazine-8(7H)-one](/img/structure/B3349126.png)

![10H-Azepino[1,2-a]indole](/img/structure/B3349157.png)

![2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid](/img/structure/B3349207.png)